molecular formula C25H29NO6 B14959133 1-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid

1-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid

Cat. No.: B14959133
M. Wt: 439.5 g/mol
InChI Key: BPFBZNTZMXYZSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid is a synthetic molecule featuring a furochromen core fused with a substituted piperidine ring. Its structure includes a tert-butyl group at position 3, methyl groups at positions 5 and 9 on the furochromen scaffold, and an acetyl-linked piperidine-4-carboxylic acid moiety.

Properties

Molecular Formula

C25H29NO6

Molecular Weight

439.5 g/mol

IUPAC Name

1-[2-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C25H29NO6/c1-13-16-10-18-19(25(3,4)5)12-31-21(18)14(2)22(16)32-24(30)17(13)11-20(27)26-8-6-15(7-9-26)23(28)29/h10,12,15H,6-9,11H2,1-5H3,(H,28,29)

InChI Key

BPFBZNTZMXYZSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CC(=O)N4CCC(CC4)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems, to optimize the production process and reduce costs.

Chemical Reactions Analysis

1-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural Variations

Key structural analogs differ in substituents on the furochromen core, acyl chain length, and functional groups on the piperidine ring. Below is a comparative analysis:

Core Modifications
  • Furochromen Substituents: The target compound has 3-tert-butyl, 5,9-dimethyl, and 7-oxo groups. A closely related analog (CAS 859864-68-9) shares the 3-tert-butyl and 5,9-dimethyl substituents but replaces the 7-oxo group with a propanoyl chain . Another analog (CAS 858763-96-9) features 3,5,9-trimethyl and 7-oxo groups on the furochromen core and a phenyl group on the piperidine ring .
Piperidine Modifications
  • Functional Groups :
    • The target compound has a carboxylic acid at position 4 of the piperidine.
    • The analog in replaces this with a carboxamide group (-CONH2), which may alter hydrogen-bonding capacity and solubility .
    • The phenyl-substituted analog in introduces a phenyl group at position 4 of the piperidine, likely increasing lipophilicity and steric bulk .
Linker Variations
  • Acyl Chain Length: The target compound uses an acetyl (C2) linker.

Physicochemical Properties

Compound Name / CAS No. Molecular Weight (g/mol) Key Substituents (Furochromen) Piperidine Functional Group Acyl Chain
Target Compound Not reported 3-tert-butyl, 5,9-dimethyl, 7-oxo 4-carboxylic acid Acetyl (C2)
859864-68-9 Not reported 3-tert-butyl, 5,9-dimethyl 4-carboxamide Propanoyl (C3)
858763-96-9 473.18 3,5,9-trimethyl, 7-oxo 4-phenyl, 4-carboxylic acid Acetyl (C2)
Implications of Modifications :
  • Carboxamide vs. Carboxylic Acid : The carboxamide group () may enhance membrane permeability due to reduced polarity compared to the carboxylic acid .
  • Phenyl Substituent : The phenyl group in increases molecular weight (473.18 g/mol) and likely enhances aromatic stacking interactions, though it may reduce solubility .
  • Acyl Chain Length: A longer propanoyl chain () could improve binding affinity in hydrophobic pockets but reduce metabolic stability .

Analytical Characterization

While spectroscopic data for the target compound are lacking, analogs like those in (quinoline derivatives) highlight standard characterization methods:

  • 1H-NMR : Used to confirm substituent positions (e.g., tert-butyl singlets, aromatic protons) .
  • Mass Spectrometry : Critical for verifying molecular weights (e.g., HRMS-ESI in ) .

Potential Bioactivity Considerations

  • Cancer Research : Analogs with furochromen cores (e.g., ) may interact with redox pathways or induce ferroptosis, though this remains speculative .
  • Insecticidal Activity : Plant-derived furochromen analogs () could inform pest control applications, depending on substituent effects on cuticle penetration .

Q & A

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if airborne particles are generated .
  • Ventilation: Use fume hoods for synthesis or handling steps to minimize inhalation risks .
  • Emergency Measures: Ensure access to eyewash stations and emergency showers. In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention .
  • Storage: Store in a cool, dry environment, away from incompatible reagents. Label containers with hazard warnings (e.g., "Irritant") .

Basic: What synthetic strategies and reaction conditions are optimal for preparing this compound?

Methodological Answer:

  • Multi-Step Synthesis: Follow a sequence involving:
    • Coupling Reactions: Use tert-butoxycarbonyl (Boc) protection for the piperidine moiety to prevent side reactions .
    • Hydrolysis: Employ hydrochloric acid (36.5% mass) in water at 93–96°C for 17 hours to cleave ester groups .
    • Catalysis: Optimize palladium-catalyzed cross-coupling steps under inert atmospheres (e.g., nitrogen) at 40–100°C .
Step Reagents/Conditions Yield Reference
1Boc-protection, 1,4-dioxane, 25 h, 20–50°C~65%
2HCl/H₂O, 93–96°C, 17 h~80%

Advanced: How can computational and experimental data discrepancies in bioactivity studies be resolved?

Methodological Answer:

  • Re-evaluate Computational Models: Adjust parameters (e.g., docking algorithms, force fields) to better reflect experimental conditions (e.g., pH, solvent effects) .
  • Validate Assays: Use orthogonal bioactivity assays (e.g., enzyme inhibition vs. cell-based cytotoxicity) to confirm results .
  • Structural Analysis: Perform X-ray crystallography or NMR to verify the compound’s conformation and identify potential binding site mismatches .
  • Cross-Reference Analogues: Compare results with structurally related furochromen derivatives to identify trends or outliers .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Purity Analysis: Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to achieve >95% purity .
  • Structural Confirmation:
    • NMR Spectroscopy: ¹H/¹³C NMR in deuterated DMSO to confirm substituent positions (e.g., tert-butyl, methyl groups) .
    • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., ESI+ mode, m/z calculated for C₂₇H₃₄NO₇: 508.2332) .
  • Thermal Stability: Differential Scanning Calorimetry (DSC) to assess decomposition temperatures .

Advanced: How to design a study evaluating the compound’s stability under varying physiological conditions?

Methodological Answer:

  • Experimental Design:
    • pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC .
    • Oxidative Stress: Expose to hydrogen peroxide (0.1–1.0 mM) and analyze oxidation products using LC-MS .
    • Light Sensitivity: Conduct accelerated photodegradation studies under UV light (ICH Q1B guidelines) .
  • Data Interpretation: Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under storage conditions .

Advanced: What strategies address low yields in multi-step synthesis?

Methodological Answer:

  • Intermediate Purification: Employ flash chromatography or recrystallization after each step to remove impurities .
  • Catalyst Optimization: Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., XPhos) to enhance coupling efficiency .
  • Reaction Monitoring: Use TLC or in situ FTIR to track reaction progress and terminate steps at optimal conversion .

Basic: How to integrate this compound into a theoretical framework for studying furochromen derivatives?

Methodological Answer:

  • Link to Existing Theory: Investigate its role as a kinase inhibitor by aligning with structure-activity relationship (SAR) models for chromenone scaffolds .
  • Hypothesis Testing: Design assays to test predicted interactions (e.g., ATP-binding site occupancy in target enzymes) .
  • Comparative Analysis: Benchmark its bioactivity against known furochromen drugs (e.g., flavonoid-based therapeutics) .

Advanced: How to resolve conflicting toxicity data across different cell lines?

Methodological Answer:

  • Dose-Response Analysis: Perform IC₅₀ determinations in multiple cell lines (e.g., HEK293, HeLa) to identify cell-type-specific sensitivities .
  • Mechanistic Studies: Use RNA sequencing to profile gene expression changes and pinpoint pathways affected by the compound .
  • Metabolomic Profiling: Analyze intracellular metabolite levels (e.g., ATP, ROS) to differentiate cytotoxic vs. cytostatic effects .

Basic: What are the key considerations for scaling up synthesis from lab to pilot plant?

Methodological Answer:

  • Process Safety: Conduct calorimetry to assess exothermic risks during large-scale reactions .
  • Solvent Selection: Replace low-boiling-point solvents (e.g., dichloromethane) with greener alternatives (e.g., ethyl acetate) to improve safety and sustainability .
  • Quality Control: Implement in-line PAT (Process Analytical Technology) tools for real-time monitoring of critical parameters (e.g., pH, temperature) .

Advanced: How to optimize the compound’s bioavailability for in vivo studies?

Methodological Answer:

  • Formulation Strategies:
    • Use nanoemulsions or liposomes to enhance aqueous solubility .
    • Incorporate cyclodextrins as complexing agents to improve intestinal absorption .
  • Pharmacokinetic Profiling: Conduct IV/PO crossover studies in rodents to calculate bioavailability (F%) and half-life (t₁/₂) .
  • Prodrug Design: Introduce hydrolyzable esters at the carboxylic acid group to enhance membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.